
4-Chloropiperidine hydrochloride
Overview
Description
4-Chloropiperidine hydrochloride is an organic compound with the molecular formula C5H11Cl2N. It is a derivative of piperidine, where a chlorine atom is substituted at the fourth position of the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloropiperidine hydrochloride can be synthesized using various methods. One common approach involves the reaction of piperidin-4-one hydrochloride with sulfoxyl chloride, achieving a yield of approximately 50.9% . Another method includes the reduction and n-carbonylation of tert-butyloxyl to obtain tert-butyl-4-hydroxy piperidine-1-carboxylate, followed by further reactions to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, reduction, and purification to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form piperidine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of piperidinone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution Reactions: Various substituted piperidines.
Reduction Reactions: Piperidine and its derivatives.
Oxidation Reactions: Piperidinone and related compounds.
Scientific Research Applications
Medicinal Chemistry
4-Chloropiperidine hydrochloride serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives are often used to develop drugs targeting neurological disorders and other medical conditions.
- Alzheimer's Disease : Research has shown that piperidine derivatives play a significant role in the synthesis of donepezil, a drug used for treating Alzheimer's disease. The compound's structure allows for modifications that enhance its therapeutic efficacy .
- Antidepressants : The compound is also involved in synthesizing selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders .
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in various synthetic pathways:
- Photochemical Reactions : It has been employed in photochemical reactions to generate acyl and carbamoyl radicals, which are essential for synthesizing complex organic molecules .
- Functionalized Synthesis : The compound facilitates the functionalization of piperidine derivatives through chemoselective reactions, allowing for the creation of diverse chemical entities with potential biological activity .
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : It can be used as a monomer or co-monomer in the synthesis of polymers with specific characteristics, such as improved thermal stability and mechanical strength.
- Coatings and Adhesives : Its derivatives are explored for use in coatings and adhesives due to their adhesion properties and resistance to environmental factors.
Case Study 1: Synthesis of Donepezil Derivatives
In a study focusing on the synthesis of donepezil derivatives, researchers utilized this compound as a key intermediate. The process involved multiple reaction steps including Suzuki-Miyaura coupling followed by hydrogenation under mild conditions. The resulting compounds demonstrated enhanced activity against acetylcholinesterase, suggesting potential improvements in treating Alzheimer's disease .
Case Study 2: Photochemical Generation of Radicals
A research project investigated the use of this compound in generating acyl radicals through photochemical methods. This approach allowed for the efficient synthesis of carbamoyl chloride derivatives with high yields. The study highlighted the versatility of chlorinated piperidines in radical chemistry and their potential applications in organic synthesis .
Mechanism of Action
The mechanism of action of 4-chloropiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
4-Chloropyridine: A chlorine derivative of pyridine with similar reactivity but different structural properties.
2-Chloropyridine: Another chlorinated pyridine with distinct chemical behavior.
3-Chloropyridine: A positional isomer of 4-chloropyridine with unique reactivity
Uniqueness: 4-Chloropiperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .
Biological Activity
4-Chloropiperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
This compound is characterized by its piperidine structure with a chlorine substituent at the fourth position. The molecular formula is and it has been studied for its pharmacological properties, including its ability to interact with various biological targets.
Biological Activities
1. Anticancer Properties
Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that certain piperidine analogs could induce apoptosis in cancer cell lines, showing better efficacy than standard chemotherapeutic agents like bleomycin .
2. Neuroprotective Effects
this compound has also been investigated for its neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer’s . This inhibition may contribute to improved cognitive function and reduced neuroinflammation.
3. Mechanisms of Action
The mechanisms underlying the biological activities of this compound involve various pathways:
- Cell Signaling : The compound can modulate signaling pathways related to cell proliferation and survival, particularly through interactions with muscarinic acetylcholine receptors (M3R), which are implicated in tumor progression .
- DNA Interaction : Studies have demonstrated that chlorinated piperidines can react with DNA nucleobases, leading to DNA damage and cytotoxic effects in cancer cells .
Table 1: Biological Activity Overview of this compound
Activity | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Neuroprotection | Inhibits AChE and BuChE | |
DNA Interaction | Alkylates DNA, causing damage |
Table 2: IC50 Values for Anticancer Activity
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HCT-15 (Colorectal) | 10 | |
B-CePs (related compounds) | BxPC-3 (Pancreatic) | 8 | |
Chlorambucil | BxPC-3 (Pancreatic) | >200 |
Case Studies
Several studies have examined the efficacy of this compound in various therapeutic contexts:
- Study on Cancer Cell Lines : A comparative analysis was conducted on the cytotoxicity of 4-chloropiperidine against several cancer cell lines, including colorectal and pancreatic cancers. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a chemotherapeutic agent .
- Neuroprotective Study : In a model simulating Alzheimer’s disease, administration of this compound led to a marked decrease in AChE activity, suggesting potential benefits for cognitive enhancement and neuroprotection .
Q & A
Basic Research Questions
Q. What are the best practices for safely handling 4-chloropiperidine hydrochloride in laboratory settings?
- Methodological Answer : Use impervious gloves (nitrile or neoprene) inspected before use, and follow proper glove removal techniques to avoid skin contact . Wear protective clothing and eyewear to prevent inhalation or ocular exposure. In case of spills, contain with inert materials like sand and decontaminate tools thoroughly . Always work in a fume hood and ensure proper ventilation to mitigate inhalation risks.
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., characteristic peaks for the piperidine ring and chlorine substituent). Pair this with high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to assess purity. Cross-reference with databases like PubChem (CAS: 5382-19-4) for spectral validation .
Q. What solvents and conditions are optimal for synthesizing this compound derivatives?
- Methodological Answer : Ethanol-water mixtures (e.g., 80:20 v/v) are effective for solvolysis reactions, as demonstrated in fragmentation studies . For nucleophilic substitutions, polar aprotic solvents like dimethylformamide (DMF) enhance reactivity. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR for intermediate detection.
Advanced Research Questions
Q. How does the solvent polarity influence the reaction mechanism of this compound in solvolysis?
- Methodological Answer : In aqueous ethanol, the compound undergoes fragmentation via a Grob-type mechanism, where solvent polarity stabilizes transition states. Kinetic studies using varying ethanol-water ratios (e.g., 60–90% ethanol) can elucidate solvent effects. Isotopic labeling (e.g., deuterated solvents) may further clarify proton transfer steps .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Ion mobility spectrometry-tandem mass spectrometry (IMS-MS) offers high specificity, with 4-chloropiperidine as an internal standard to correct for ion suppression . For low concentrations, ultra-HPLC (UHPLC) with a C18 column and UV detection (λ = 210 nm) provides a limit of detection (LOD) < 0.1 µg/mL.
Technique | LOD | Key Advantage |
---|---|---|
IMS-MS | 0.05 µg/mL | High-throughput, minimal sample prep |
UHPLC-UV | 0.1 µg/mL | Cost-effective for routine analysis |
Q. How can computational modeling predict the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., ωB97X-D/6-31G* basis set) optimize molecular geometry and predict properties like dipole moment and charge distribution. Conformer analysis (using software like Spartan) identifies energetically favorable structures, aiding in collision cross-section (CCS) predictions for IMS applications .
Q. What experimental strategies address contradictory data in solvolysis rate studies of this compound?
- Methodological Answer : Replicate experiments under controlled humidity and temperature. Use standardized solvent purity (HPLC-grade) and validate kinetic models (e.g., first-order vs. second-order kinetics). Compare results with structurally analogous compounds (e.g., 4-bromopiperidine) to isolate electronic vs. steric effects .
Q. How can this compound be utilized in pharmacological target validation?
- Methodological Answer : Functionalize the chlorine group for bioconjugation with fluorescent probes or affinity tags. For example, react with thiol-containing biomolecules via nucleophilic substitution for target engagement studies. Validate binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Properties
IUPAC Name |
4-chloropiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRWTVLHSXAFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608220 | |
Record name | 4-Chloropiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-19-4 | |
Record name | 4-Chloropiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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